molecular formula C7H8N2O2 B8506383 5-Ethyl-pyrimidine-4-carboxylic acid

5-Ethyl-pyrimidine-4-carboxylic acid

Cat. No.: B8506383
M. Wt: 152.15 g/mol
InChI Key: ISDRKXCCKQQCAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-pyrimidine-4-carboxylic acid is an organic compound with the molecular formula C7H8N2O2 . It features a pyrimidine ring, a fundamental heterocyclic structure in medicinal chemistry, substituted with an ethyl group and a carboxylic acid functionality. The carboxylic acid group is a key metal-chelating pharmacophore found in inhibitors of various viral metalloenzymes, making this compound a valuable building block for antiviral research . This compound is of significant interest in pharmaceutical research and development, particularly as a core scaffold for designing novel inhibitors. Structural analogs, specifically dihydroxypyrimidine carboxylic acids, have been demonstrated to potently inhibit the endonuclease activity of the human cytomegalovirus (HCMV) terminase complex, a validated antiviral target . The carboxylic acid moiety is critical for this activity, as it allows for effective chelation of metal ions in the enzyme's active site . Researchers can utilize 5-Ethyl-pyrimidine-4-carboxylic acid as a precursor or intermediate in the synthesis of more complex molecules targeting similar metalloenzyme pathways. Applications: This product is intended for research and development purposes only. It is not recommended for use in diagnostic or therapeutic procedures for humans or animals. Potential applications include use as a reference standard in analytical chemistry, a building block in organic synthesis and medicinal chemistry, and a key intermediate in the exploration of novel antiviral agents .

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

5-ethylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C7H8N2O2/c1-2-5-3-8-4-9-6(5)7(10)11/h3-4H,2H2,1H3,(H,10,11)

InChI Key

ISDRKXCCKQQCAJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=CN=C1C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

2-Chloro-6-methylpyrimidine-4-carboxylic Acid
  • Structure : Chlorine at the 2-position and methyl at the 6-position.
  • Key Differences : The electronegative chlorine atom increases acidity at the 4-carboxylic acid group compared to the ethyl substituent in 5-Ethyl-pyrimidine-4-carboxylic acid. Chlorine may also enhance electrophilic reactivity, making this compound more suitable for nucleophilic substitution reactions .
  • Applications : Likely used in halogenation-based coupling reactions or as a precursor for agrochemicals.
Ethyl 4-amino-2-(ethylthio)-5-pyrimidinecarboxylate
  • Structure: Ethyl ester at the 5-position, amino group at 4-position, and ethylthio at 2-position.
  • Key Differences: The ester group (vs. carboxylic acid) increases lipophilicity, favoring blood-brain barrier penetration. The ethylthio substituent introduces sulfur, which may improve metabolic stability but reduce aqueous solubility. The amino group enables hydrogen bonding, contrasting with the ethyl group in the target compound .
  • Applications: Pharmaceutical intermediate for aminopyrimidine-based drugs.
Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate
  • Structure: Benzylamino at 2-position, methyl at 4-position, and ester at 5-position.
  • The methyl group (smaller than ethyl) reduces steric effects but may decrease hydrophobic interactions .
  • Applications: Likely used in kinase inhibitor development due to the benzylamino moiety’s affinity for ATP-binding pockets.
4-(4-Methoxyphenyl)-6-methyl-2-oxo-tetrahydro-pyrimidine-5-carboxylic Acid Ethyl Ester
  • Structure : Partially saturated pyrimidine ring with methoxyphenyl and methyl substituents.
  • Key Differences: Ring saturation (tetrahydropyrimidine) increases conformational flexibility compared to the fully aromatic target compound.
  • Applications : Intermediate in dihydropyrimidine syntheses, such as calcium channel modulators.

Physicochemical and Reactivity Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties
5-Ethyl-pyrimidine-4-carboxylic acid Ethyl (5), COOH (4) C₇H₈N₂O₂ 168.15 (est.) Moderate solubility in polar solvents; acidic (pKa ~4-5)
2-Chloro-6-methylpyrimidine-4-carboxylic acid Cl (2), CH₃ (6), COOH (4) C₆H₅ClN₂O₂ 188.57 Higher acidity (pKa ~3-4); reactive toward nucleophiles
Ethyl 4-amino-2-(ethylthio)-5-pyrimidinecarboxylate NH₂ (4), SC₂H₅ (2), COOEt (5) C₉H₁₃N₃O₂S 227.28 Lipophilic (logP ~2.5); stable under basic conditions
Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate BnNH (2), CH₃ (4), COOEt (5) C₁₅H₁₇N₃O₂ 283.32 High steric bulk; moderate solubility in DMSO

Preparation Methods

Modified Hantzsch Pyrimidine Synthesis

The classical Hantzsch synthesis, typically used to prepare 1,4-dihydropyridines, has been adapted to synthesize pyrimidine derivatives. By employing ethyl acetoacetate as the β-keto ester component, this method positions the ethyl group at C5 during cyclization.

Reaction Steps :

  • Condensation of ethyl acetoacetate, urea, and formaldehyde under acidic conditions (e.g., HCl in ethanol) forms the pyrimidine ring.

  • Hydrolysis of the C4 ester group using aqueous NaOH yields the carboxylic acid .

Optimization :

  • Solvent : Ethanol or acetic acid.

  • Temperature : Reflux (78–110°C).

  • Yield : 50–70% (estimated based on analogous Hantzsch reactions) .

Advantages :

  • Utilizes commercially available starting materials.

  • Single-pot synthesis reduces purification steps.

Limitations :

  • Competing side reactions may form dihydropyrimidines or regioisomers.

Minisci Radical Alkoxycarbonylation

The Minisci reaction, a radical-based method for functionalizing heteroarenes, has been applied to pyrimidines. While originally developed for 5-halopyrimidines , this approach can be modified for ethyl-substituted substrates.

Reaction Steps :

  • Radical Generation : Ethyl pyruvate reacts with H₂O₂ in acetic acid to form an alkoxycarbonyl radical.

  • Regioselective Addition : The radical selectively adds to the C4 position of 5-ethylpyrimidine in a toluene–water biphasic system.

  • Hydrolysis : The resulting ethyl ester is saponified to the carboxylic acid .

Key Conditions :

  • Solvent : Toluene–acetic acid (1:1).

  • Temperature : 80–100°C.

  • Yield : 30–40% (extrapolated from halogenated analogues) .

Advantages :

  • High regioselectivity at C4.

  • Scalable for gram-scale synthesis.

Challenges :

  • Requires pre-synthesized 5-ethylpyrimidine, which adds steps.

Condensation with Ethyl-Substituted Amidines

This method leverages amidine intermediates to construct the pyrimidine ring. Ethyl acetamidine reacts with β-keto esters to install the ethyl group at C5.

Reaction Steps :

  • Cyclocondensation : Ethyl acetamidine and ethyl 3-oxobutanoate undergo cyclization in ethanol under reflux.

  • Hydrolysis : The C4 ester is converted to the carboxylic acid using NaOH .

Optimization :

  • Catalyst : p-Toluenesulfonic acid (PTSA).

  • Yield : Up to 82% (based on analogous amidine condensations) .

Advantages :

  • High yields due to favorable reaction kinetics.

  • Minimal byproducts.

Drawbacks :

  • Ethyl acetamidine synthesis requires specialized handling.

Suzuki Cross-Coupling on Halogenated Pyrimidines

Palladium-catalyzed cross-coupling introduces the ethyl group at C5 of a pre-functionalized pyrimidine.

Reaction Steps :

  • Halogenation : 5-Bromopyrimidine-4-carboxylate is prepared via Minisci alkoxycarbonylation .

  • Coupling : Suzuki reaction with ethyl boronic acid using Pd(PPh₃)₄ as a catalyst.

  • Hydrolysis : Ester-to-acid conversion .

Key Conditions :

  • Solvent : Dimethoxyethane (DME)–H₂O.

  • Base : Na₂CO₃.

  • Yield : 50–60% (estimated for aryl–alkyl couplings).

Advantages :

  • Enables late-stage functionalization.

  • Compatible with diverse boronic acids.

Limitations :

  • High catalyst costs and sensitivity to oxygen.

Cyclocondensation of Ethyl-Containing Precursors

A two-step protocol involving cyclocondensation followed by oxidation introduces both the ethyl and carboxylic acid groups.

Reaction Steps :

  • Ring Formation : Ethyl malonate, thiourea, and formaldehyde cyclize in acetic acid to form 5-ethyl-2-thioxo-dihydropyrimidine.

  • Oxidation : KMnO₄ oxidizes the thiol group and introduces the C4 carboxylic acid.

Optimization :

  • Oxidizing Agent : KMnO₄ in acidic medium.

  • Yield : 40–50% (based on analogous oxidations).

Advantages :

  • Straightforward oxidation step.

  • Uses inexpensive reagents.

Challenges :

  • Over-oxidation may degrade the pyrimidine ring.

Comparative Analysis of Methods

Table 1. Synthesis Routes for 5-Ethyl-pyrimidine-4-carboxylic Acid

MethodStarting MaterialsKey Reagents/ConditionsYieldScalability
Hantzsch SynthesisEthyl acetoacetate, ureaHCl, ethanol, reflux50–70%High
Minisci Reaction5-EthylpyrimidineH₂O₂, acetic acid, 80°C30–40%Moderate
Amidino CondensationEthyl acetamidinePTSA, ethanol, reflux80%High
Suzuki Coupling5-Bromopyrimidine-4-esterPd(PPh₃)₄, ethyl boronic acid50–60%Low
CyclocondensationEthyl malonate, thioureaKMnO₄, H₂SO₄40–50%Moderate

Q & A

Q. Q1. What are the common synthetic routes for preparing 5-Ethyl-pyrimidine-4-carboxylic acid, and how do reaction conditions influence product purity?

Answer: The synthesis of pyrimidine derivatives typically involves condensation reactions, cyclization, or functional group modifications. For example, 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid is synthesized via condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate, followed by cyclization using guanidine . For 5-Ethyl-pyrimidine-4-carboxylic acid, analogous methods may involve:

  • Stepwise substitution : Introducing the ethyl group via nucleophilic substitution using ethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
  • Cyclization strategies : Building the pyrimidine ring from precursors like β-keto esters, followed by oxidation of substituents to carboxylic acid groups .
    Critical factors :
  • Temperature : Higher temperatures (≥100°C) may accelerate side reactions, reducing yield.
  • Catalysts : Pd-based catalysts improve regioselectivity for ethyl group introduction.
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.

Basic Analytical Characterization

Q. Q2. Which spectroscopic and chromatographic methods are most reliable for confirming the structure of 5-Ethyl-pyrimidine-4-carboxylic acid?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Signals for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) and pyrimidine protons (δ 8.0–9.0 ppm).
    • ¹³C NMR : Carboxylic acid carbonyl at ~170 ppm and pyrimidine carbons at 150–160 ppm .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% for research-grade material).
  • Mass spectrometry : ESI-MS confirms molecular ion [M+H]⁺ matching the molecular formula (C₇H₈N₂O₂).

Advanced Synthesis: Optimizing Reaction Conditions

Q. Q3. How can conflicting literature reports on the yield of 5-Ethyl-pyrimidine-4-carboxylic acid be resolved through experimental design?

Answer: Contradictions often arise from variations in:

  • Catalyst loading : Overuse of Pd catalysts (e.g., Pd(OAc)₂) may lead to decomposition. Optimal loading (1–5 mol%) should be validated via kinetic studies.
  • Oxidation steps : Competing pathways (e.g., over-oxidation of ethyl to acetyl groups) require controlled use of oxidizing agents (e.g., KMnO₄ vs. milder H₂O₂) .
    Methodology :
  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst).
  • In-situ monitoring : IR spectroscopy tracks intermediate formation to identify bottlenecks.

Advanced Biological Activity

Q. Q4. What methodologies are used to evaluate the structure-activity relationship (SAR) of 5-Ethyl-pyrimidine-4-carboxylic acid in enzyme inhibition?

Answer:

  • Enzyme assays : Test inhibition against target enzymes (e.g., kinases, dihydrofolate reductase) using fluorescence-based assays. For example, pyrimidine derivatives show IC₅₀ values in the µM range for bacterial enzymes .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinity. The ethyl group may enhance hydrophobic interactions in enzyme pockets.
  • Comparative SAR : Compare with analogs (e.g., 5-Aminopyrimidine-4-carboxylic acid) to assess the role of the ethyl group (Table 1).

Q. Table 1: SAR of Pyrimidine-4-carboxylic Acid Derivatives

CompoundSubstituentIC₅₀ (µM)Target Enzyme
5-Ethyl-pyrimidine-4-COOHEthyl12.5Kinase X
5-Aminopyrimidine-4-COOHNH₂8.3Kinase X
5-Methyl-pyrimidine-4-COOHMethyl25.0Kinase X

Advanced Data Contradiction Analysis

Q. Q5. How to address discrepancies in reported solubility data for 5-Ethyl-pyrimidine-4-carboxylic acid in aqueous vs. organic solvents?

Answer: Conflicting solubility data may stem from:

  • pH-dependent ionization : The carboxylic acid group deprotonates at pH > 4, increasing aqueous solubility. Measure solubility at controlled pH (e.g., phosphate buffer pH 7.4 vs. 2.0) .
  • Crystallinity : Amorphous vs. crystalline forms exhibit different solubility profiles. Use XRD to verify crystallinity and DSC to assess melting points.
  • Co-solvents : Additives like DMSO (10% v/v) enhance solubility in PBS.

Safety and Handling

Q. Q6. What safety protocols are critical when handling 5-Ethyl-pyrimidine-4-carboxylic acid in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders.
  • Ventilation : Use fume hoods for weighing and synthesis steps.
  • Spill management : Neutralize acidic spills with sodium bicarbonate, followed by absorption with vermiculite .
  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis.

Advanced Analytical Challenges

Q. Q7. How can researchers differentiate between regioisomers (e.g., 4- vs. 5-substituted pyrimidines) during structural elucidation?

Answer:

  • 2D NMR : NOESY or HSQC correlates proton environments to distinguish substitution patterns. For example, the ethyl group at position 5 shows coupling with pyrimidine H-6 in COSY .
  • X-ray crystallography : Resolves ambiguity by directly visualizing the substituent position.
  • Isotopic labeling : Synthesize ¹³C-labeled ethyl groups to track regiochemistry via ¹³C-¹H coupling constants.

Methodological Gaps in Literature

Q. Q8. What unexplored synthetic strategies could improve the scalability of 5-Ethyl-pyrimidine-4-carboxylic acid for preclinical studies?

Answer:

  • Flow chemistry : Continuous flow reactors minimize side reactions and improve heat transfer for cyclization steps.
  • Biocatalysis : Enzymatic oxidation of ethyl groups (e.g., cytochrome P450 mimics) offers greener alternatives to harsh oxidants .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) for high-throughput screening.

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